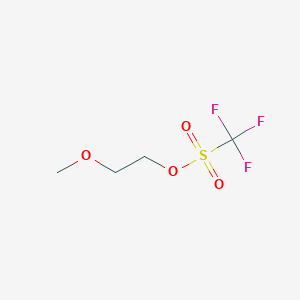2-Methoxyethyl trifluoromethanesulfonate
CAS No.: 112981-50-7
Cat. No.: VC7937210
Molecular Formula: C4H7F3O4S
Molecular Weight: 208.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 112981-50-7 |
|---|---|
| Molecular Formula | C4H7F3O4S |
| Molecular Weight | 208.16 g/mol |
| IUPAC Name | 2-methoxyethyl trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C4H7F3O4S/c1-10-2-3-11-12(8,9)4(5,6)7/h2-3H2,1H3 |
| Standard InChI Key | XCVDRKJGVQKLMR-UHFFFAOYSA-N |
| SMILES | COCCOS(=O)(=O)C(F)(F)F |
| Canonical SMILES | COCCOS(=O)(=O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-methoxyethyl trifluoromethanesulfonate comprises a triflate group (CF₃SO₃⁻) linked to a 2-methoxyethyl moiety (CH₂CH₂OCH₃). The triflate group’s strong electron-withdrawing nature enhances the electrophilicity of the adjacent oxygen, making it a potent leaving group in substitution reactions . The 2-methoxyethyl chain introduces steric bulk and polarity, influencing solubility and reactivity compared to simpler triflates like methyl trifluoromethanesulfonate .
Key molecular parameters inferred from analogs include:
-
Molecular formula: C₄H₇F₃O₅S
-
Molecular weight: 224.16 g/mol (calculated from atomic masses).
-
Hybridization: The triflate sulfur adopts a tetrahedral geometry, while the ether oxygen in the 2-methoxyethyl group contributes to conformational flexibility.
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2-methoxyethyl trifluoromethanesulfonate likely follows established triflate esterification methods. A two-step procedure is proposed:
-
Preparation of 2-Methoxyethanol: Commercially available or synthesized via Williamson ether synthesis.
-
Esterification with Triflic Anhydride:
This method mirrors the synthesis of methyl trifluoromethanesulfonate, where triflic anhydride reacts with methanol in the presence of a base . The reaction typically proceeds under anhydrous conditions at 0–25°C to minimize side reactions.
Purification and Characterization
Crude product purification involves fractional distillation or column chromatography. Analytical confirmation employs:
-
¹H NMR: Signals for the 2-methoxyethyl group (δ 3.3–3.5 ppm for OCH₃, δ 4.4–4.6 ppm for CH₂OSO₂CF₃) .
-
IR Spectroscopy: Strong absorptions at 1,250–1,450 cm⁻¹ (S=O stretching) and 1,030–1,150 cm⁻¹ (C-O-C ether vibrations) .
Physicochemical Properties
Data extrapolated from analogous triflates suggest the following properties:
The higher boiling point compared to methyl triflate reflects increased molecular weight and hydrogen-bonding capacity from the ether oxygen.
Chemical Reactivity and Applications
Nucleophilic Substitution
2-Methoxyethyl trifluoromethanesulfonate serves as an electrophilic alkylating agent due to the triflate group’s superior leaving ability () . Reactions with nucleophiles (e.g., amines, thiols) proceed via Sₙ2 mechanisms:
This reactivity is exploited in:
-
Pharmaceutical Synthesis: Introducing 2-methoxyethyl groups into drug candidates to enhance solubility and bioavailability.
-
Polymer Chemistry: Initiating cationic polymerization of epoxides or vinyl ethers .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, utilize triflate esters as electrophilic partners . For example:
While the provided sources focus on aryl triflates , 2-methoxyethyl triflate could similarly participate in alkyl-alkyl couplings, expanding access to branched ethers.
Ionic Liquid Formulations
Hexaalkylguanidinium triflates exhibit low melting points and high thermal stability, making them viable ionic liquids . By analogy, 2-methoxyethyl triflate derivatives (e.g., paired with bulky cations) may serve as task-specific solvents for electrochemical applications or catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume